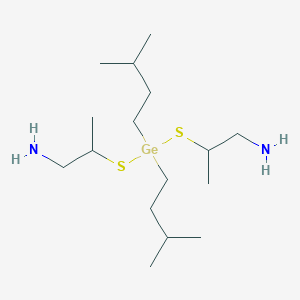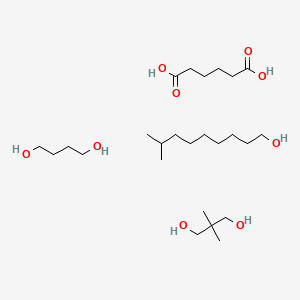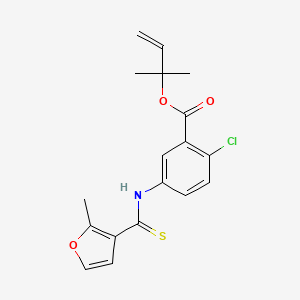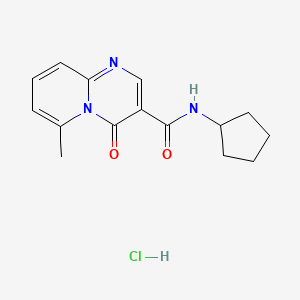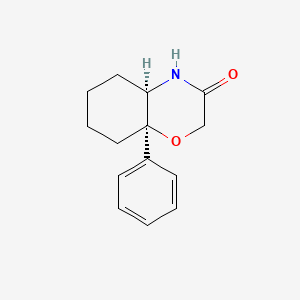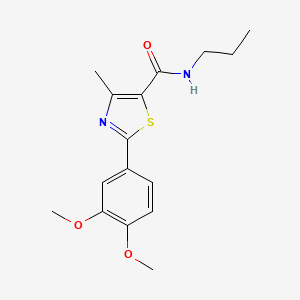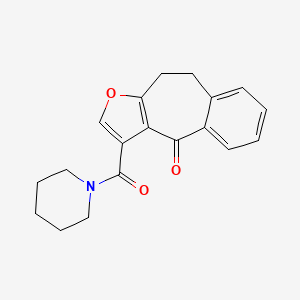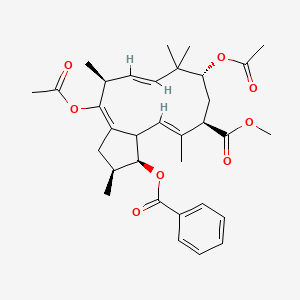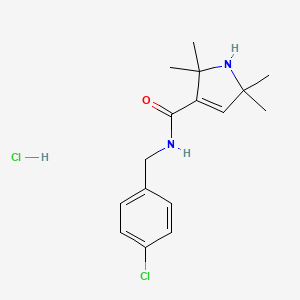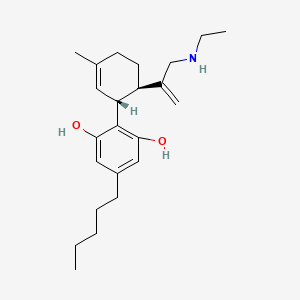
(-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol is a complex organic compound with a unique structure that includes both mentha and resorcinol moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the mentha moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylamino group: This step often involves the use of ethylamine in the presence of a suitable catalyst.
Coupling with resorcinol: The final step involves the coupling of the mentha derivative with resorcinol under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, among others.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Menthol derivatives: Compounds like menthol share the mentha moiety but lack the resorcinol component.
Resorcinol derivatives: Compounds like resorcinol share the resorcinol moiety but lack the mentha component.
Uniqueness
The uniqueness of (-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
92974-69-1 |
|---|---|
分子式 |
C23H35NO2 |
分子量 |
357.5 g/mol |
IUPAC名 |
2-[(1R,6R)-6-[3-(ethylamino)prop-1-en-2-yl]-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C23H35NO2/c1-5-7-8-9-18-13-21(25)23(22(26)14-18)20-12-16(3)10-11-19(20)17(4)15-24-6-2/h12-14,19-20,24-26H,4-11,15H2,1-3H3/t19-,20+/m0/s1 |
InChIキー |
QTDZRBHQQYRERW-VQTJNVASSA-N |
異性体SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)CNCC)C)O |
正規SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)CNCC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
